molecular formula C16H19N3O4S B14943626 3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide

3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide

Cat. No.: B14943626
M. Wt: 349.4 g/mol
InChI Key: OXLYMZWAZRQTNT-UHFFFAOYSA-N
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Description

3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide is a complex organic compound that features a thiophene ring, an oxazole ring, and various functional groups. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses For 3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide, a multi-step synthesis is typically required

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be utilized to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide is unique due to its combination of a thiophene ring with an oxazole ring and multiple functional groups.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H19N3O4S/c1-4-9-7-8-10(24-9)14-13(15(22)17-11(20)5-2)16(23-19-14)18-12(21)6-3/h7-8H,4-6H2,1-3H3,(H,18,21)(H,17,20,22)

InChI Key

OXLYMZWAZRQTNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NOC(=C2C(=O)NC(=O)CC)NC(=O)CC

Origin of Product

United States

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